molecular formula C16H18BrNO2 B10839454 1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one

1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one

Cat. No.: B10839454
M. Wt: 336.22 g/mol
InChI Key: PCSNCSLGTDBRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one is a synthetic organic compound that features a unique structure combining a brominated oxazole ring with a phenyl-substituted heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a precursor containing an amide and an aldehyde group to form the oxazole ring, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromooxazol-2-yl)-7-phenylheptan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine atom may enhance the compound’s binding affinity to its targets, while the phenylheptanone chain can influence its solubility and bioavailability .

Comparison with Similar Compounds

  • 2-(4-Bromooxazol-2-yl)benzoic acid
  • 4-Bromo-2-(oxazol-2-yl)phenol
  • 1-(4-Bromooxazol-2-yl)-3-phenylpropan-1-one

Comparison: 1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one is unique due to its longer heptanone chain, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to shorter-chain analogs, this compound may exhibit different biological activities and applications .

Properties

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

1-(4-bromo-1,3-oxazol-2-yl)-7-phenylheptan-1-one

InChI

InChI=1S/C16H18BrNO2/c17-15-12-20-16(18-15)14(19)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2

InChI Key

PCSNCSLGTDBRDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)Br

Origin of Product

United States

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